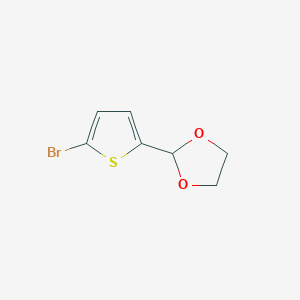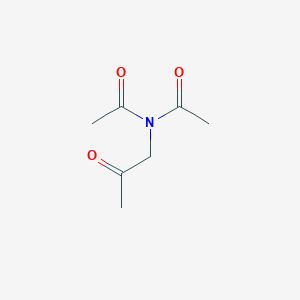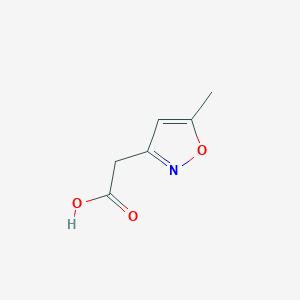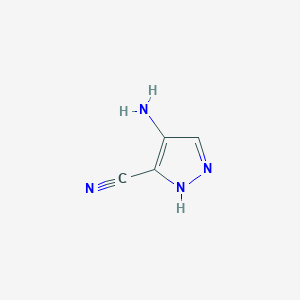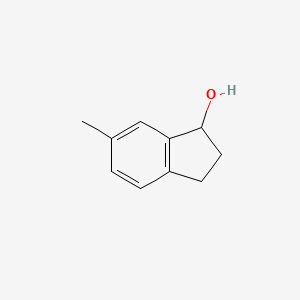
6-Methyl-2,3-dihydro-1H-inden-1-ol
Descripción general
Descripción
The compound "6-Methyl-2,3-dihydro-1H-inden-1-ol" is a derivative of the indene molecule, which is a polycyclic hydrocarbon with a structure that includes a benzene ring fused with a cyclopentene ring. The specific compound has a methyl group and a hydroxyl group attached, which may influence its chemical behavior and physical properties. Although the provided papers do not directly discuss "6-Methyl-2,3-dihydro-1H-inden-1-ol," they do provide insights into the synthesis, properties, and applications of structurally related indene derivatives.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of indene derivatives can be elucidated using various spectroscopic methods and crystallography. For example, the crystal structure of a brominated biindenylidenedione derivative was analyzed, revealing a defective tightness in molecular arrangement compared to its precursor . The crystal and molecular structures of a 6-methyl-3-nitro-2-phenylhydrazopyridine, a compound with a related indene structure, were determined by X-ray diffraction and DFT quantum chemical calculations . These studies provide valuable information on the molecular geometry, conformation, and potential intermolecular interactions of indene derivatives.
Chemical Reactions Analysis
Indene derivatives can participate in various chemical reactions, which can be used to further modify their structure or to study their reactivity. For instance, the alkylation of (+)-(1S,7aS)-1-hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-inden-5-one with aromatic side chains was performed without protecting the hydroxyl group, leading to the formation of several derivatives . The reactivity of these compounds can be influenced by the presence of functional groups and the overall molecular conformation.
Physical and Chemical Properties Analysis
The physical and chemical properties of indene derivatives can vary widely depending on their specific substituents and molecular structure. For example, the photochromic and photomagnetic properties of brominated biindenylidenedione derivatives were investigated, demonstrating that substituting hydrogen atoms with bromines significantly affects these properties . The vibrational spectra and conformation of the hydrazo-bond in 6-methyl-3-nitro-2-phenylhydrazopyridine were studied using IR, Raman, and DFT calculations, providing insights into the intra-molecular interactions .
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Studies
- Scientific Field: Medicinal Chemistry
- Application Summary: Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
- Methods of Application: A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
- Results: The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
Antiviral Activity
- Scientific Field: Pharmacology
- Application Summary: Indole derivatives, including 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents .
- Methods of Application: Specific methods of application or experimental procedures were not detailed in the source .
- Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Anticancer Activity
- Scientific Field: Oncology
- Application Summary: Compounds containing a 2,3-dihydro-1H-inden-1-one structure exhibit a great profile of pharmacological properties, including anticancer activities .
- Methods of Application: Specific methods of application or experimental procedures were not detailed in the source .
- Results: The results of the anticancer activity were not specified in the source .
Anti-inflammatory Activity
- Scientific Field: Pharmacology
- Application Summary: 2,3-dihydro-1H-inden-1-one derivatives have been reported to have anti-inflammatory properties .
- Methods of Application: Specific methods of application or experimental procedures were not detailed in the source .
- Results: The results of the anti-inflammatory activity were not specified in the source .
Antioxidant Activity
- Scientific Field: Biochemistry
- Application Summary: 2,3-dihydro-1H-inden-1-one derivatives have been reported to have antioxidant properties .
- Methods of Application: Specific methods of application or experimental procedures were not detailed in the source .
- Results: The results of the antioxidant activity were not specified in the source .
Anti-Alzheimer Disease Activity
- Scientific Field: Neurology
- Application Summary: 2,3-dihydro-1H-inden-1-one derivatives have been reported to have anti-Alzheimer disease properties .
- Methods of Application: Specific methods of application or experimental procedures were not detailed in the source .
- Results: The results of the anti-Alzheimer disease activity were not specified in the source .
Inducing Cell Differentiation
- Scientific Field: Cell Biology
- Application Summary: Certain indene derivatives, such as 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, have shown potential in inducing the differentiation of NB4 cells .
- Methods of Application: Specific methods of application or experimental procedures were not detailed in the source .
- Results: The compound exhibited a great potential to induce the differentiation of NB4 cells (68.88% at 5 μM) .
Safety And Hazards
The safety data sheet for 1-Indanol, a related compound, indicates that it is harmful if swallowed and causes serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
6-methyl-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10-11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIMDIDJGWMTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60491551 | |
| Record name | 6-Methyl-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60491551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,3-dihydro-1H-inden-1-ol | |
CAS RN |
200425-63-4 | |
| Record name | 6-Methyl-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60491551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


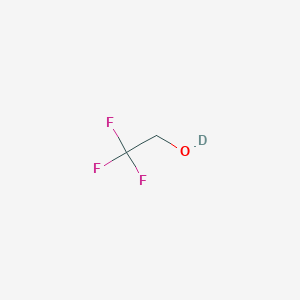
![3-(Bromomethyl)isoxazolo[5,4-b]pyridine](/img/structure/B1337542.png)
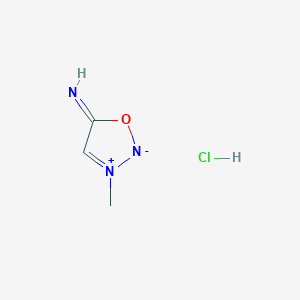
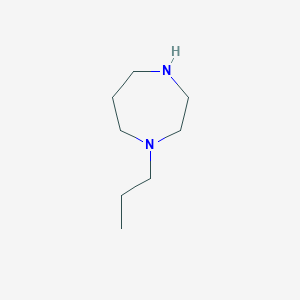
![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)

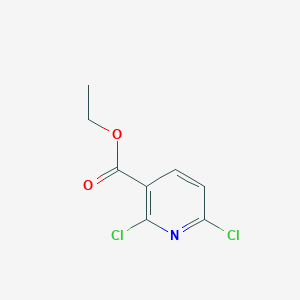
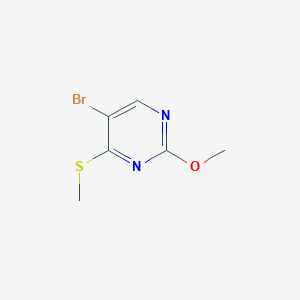
![6,8-dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1337559.png)
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B1337565.png)
